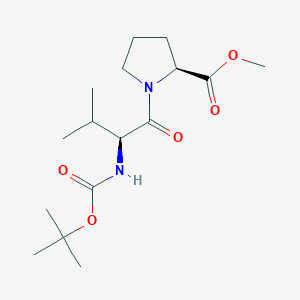

Boc-NH-Val-Pro-OMe

Description

Significance of Dipeptide Systems in Contemporary Peptide Research

Dipeptides, the simplest members of the peptide family, consist of two amino acids joined by a single peptide bond. numberanalytics.com Despite their simplicity, they are of immense significance in contemporary research. They serve as fundamental building blocks for synthesizing larger peptides and proteins, including those with therapeutic potential. dergipark.org.tr Scientists utilize dipeptide systems to study the intricacies of protein structure, folding, and molecular interactions. numberanalytics.comnovapublishers.com

In the realm of biotechnology and materials science, dipeptides are noted for their ability to self-assemble into nanostructures, such as hydrogels, which have applications in drug delivery, tissue regeneration, and 3D cell culture. dergipark.org.trnih.gov Furthermore, dipeptides are instrumental in biochemical research for investigating enzyme mechanisms and have been designed as inhibitors for enzymes like proteases. numberanalytics.comnih.gov The study of their structure and stereochemistry is crucial, as the biological activity of peptides is highly dependent on the specific configuration of their constituent amino acids. numberanalytics.com

Strategic Application of the N-terminal tert-Butoxycarbonyl (Boc) Protecting Group in Peptide Synthesis

The tert-Butoxycarbonyl (Boc) group is one of the most widely used protecting groups for the N-terminus (the amino group) in peptide synthesis. researchgate.net Its primary function is to prevent the amino group of an amino acid from reacting out of turn during the formation of a peptide bond. wikipedia.orgmasterorganicchemistry.com This strategy ensures that the peptide chain is assembled in the correct sequence.

The Boc group is strategically employed because it is stable under the basic conditions used for coupling amino acids but can be readily removed under acidic conditions, typically with trifluoroacetic acid (TFA). wikipedia.orgthermofisher.com This acid-labile nature allows for a controlled, stepwise addition of amino acids to the growing peptide chain. masterorganicchemistry.comthermofisher.com The Boc protection scheme, often used in conjunction with benzyl-based side-chain protecting groups (the Boc/Bzl strategy), was foundational to the development of solid-phase peptide synthesis (SPPS), a revolutionary technique that dramatically simplified peptide manufacturing. wikipedia.orgmasterorganicchemistry.compeptide.com

| Protecting Group | Abbreviation | Cleavage Condition | Primary Use |

| tert-Butoxycarbonyl | Boc | Acidic (e.g., Trifluoroacetic Acid - TFA) | N-terminal amine protection |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Basic (e.g., Piperidine) | N-terminal amine protection |

Role of the C-terminal Methyl Ester (OMe) in Dipeptide Synthesis and Functionality

In peptide synthesis, the carboxylic acid group at the C-terminus must also be protected to prevent unwanted side reactions. masterorganicchemistry.com The methyl ester (OMe) is a common and simple protecting group for this purpose. formulationbio.com By converting the C-terminal carboxylic acid to an ester, its reactivity is masked, allowing the selective formation of a peptide bond between the intended carboxyl and amino groups. masterorganicchemistry.com

C-terminal esters are particularly useful for synthesizing peptide fragments of moderate length in solution-phase synthesis. bachem.com Beyond its role as a protecting group, the methyl ester modification can alter a peptide's physicochemical properties, such as its solubility and stability. formulationbio.com In drug development, C-terminal esters can be used to create prodrugs, which are cleaved by endogenous esterase enzymes in the body to release the active peptide. formulationbio.com Furthermore, peptides with a C-terminal methyl ester on a cysteine residue are valuable tools for studying protein prenylation, a key biological process. nih.gov

The Unique Structural and Stereochemical Contributions of Valine and Proline Residues in Dipeptides

The amino acid sequence of Valine-Proline (Val-Pro) imparts specific and significant structural characteristics to a peptide chain, largely dictated by the individual properties of each residue.

Valine (Val) is an aliphatic and hydrophobic amino acid. wou.edulibretexts.org Its bulky isopropyl side chain contributes to steric hindrance, influencing how the peptide folds and interacts with other molecules. As part of a larger peptide structure, valine prefers to be buried within the hydrophobic core of a protein, away from an aqueous environment.

Proline (Pro) is unique among the 20 proteinogenic amino acids because its side chain is a five-membered ring that loops back to bond with its own backbone amine group. wou.edumdpi.com This cyclic structure creates several key effects:

Conformational Rigidity: It severely restricts the rotation around the N-Cα bond (the phi, φ, dihedral angle), reducing the flexibility of the peptide backbone. mdpi.com

Induction of Turns: Due to this rigidity, proline is often found at the beginning of alpha-helices and in sharp turns (β-turns) within protein structures. wou.edumdpi.com A study of the related compound Boc-Val-Tht-Pro-OMe showed that it adopts a β-turn conformation in its crystal structure. uzh.ch

cis-trans Isomerism: The peptide bond preceding a proline residue has a significantly higher propensity to adopt the cis conformation compared to other peptide bonds. This cis-trans isomerization can be a rate-limiting step in protein folding and can act as a molecular switch in biological processes. wou.edu The presence of a cis-valine-proline amide bond has been noted to create unusual three-dimensional conformations in natural cyclic peptides. mdpi.com

| Amino Acid | Property | Structural Impact |

| Valine (Val) | Aliphatic, Hydrophobic | Contributes to hydrophobic core; bulky side chain creates steric hindrance. |

| Proline (Pro) | Cyclic Side Chain | Restricts backbone flexibility; induces β-turns; promotes cis peptide bond conformation. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

38017-75-3 |

|---|---|

Molecular Formula |

C16H28N2O5 |

Molecular Weight |

328.40 g/mol |

IUPAC Name |

methyl (2S)-1-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]pyrrolidine-2-carboxylate |

InChI |

InChI=1S/C16H28N2O5/c1-10(2)12(17-15(21)23-16(3,4)5)13(19)18-9-7-8-11(18)14(20)22-6/h10-12H,7-9H2,1-6H3,(H,17,21)/t11-,12-/m0/s1 |

InChI Key |

KTUXEQMESTZEQT-RYUDHWBXSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)OC)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C(=O)OC)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Conformational Analysis of Boc Nh Val Pro Ome and Proline Containing Peptides

Fundamental Principles Governing Peptide Conformation

The three-dimensional structure of a peptide is dictated by the rotational freedom around the covalent bonds that form its backbone. This conformation is crucial for its biological function and is governed by a set of fundamental principles, including the planarity of the peptide bond and the sterically allowed rotations around adjacent single bonds.

The conformation of a peptide backbone can be described by a set of three dihedral (or torsion) angles for each amino acid residue: phi (Φ), psi (Ψ), and omega (Ω). proteopedia.org

Φ (Phi): This angle describes the rotation around the N-Cα bond.

Ψ (Psi): This angle describes the rotation around the Cα-C' bond.

Ω (Omega): This angle describes the rotation around the peptide bond (C'-N).

The peptide bond exhibits partial double-bond character due to electron delocalization, which restricts the Ω angle to be either ~180° (trans configuration) or ~0° (cis configuration). wikipedia.org The trans configuration is strongly favored for most peptide bonds due to reduced steric clash between adjacent side chains. wikipedia.org

| Dihedral Angle | Bond of Rotation | Typical Values | Consequence |

| Φ (Phi) | N-Cα | -180° to +180° | Defines orientation of the preceding peptide plane. |

| Ψ (Psi) | Cα-C' | -180° to +180° | Defines orientation of the succeeding peptide plane. |

| Ω (Omega) | C'-N (Peptide Bond) | ~180° (trans) or ~0° (cis) | Planarity of the peptide group. |

Proline is unique among the 20 proteinogenic amino acids because its side chain is a five-membered pyrrolidine (B122466) ring that is covalently bonded back to the backbone nitrogen atom. nih.gov This cyclic structure imposes significant conformational rigidity compared to other amino acids. wikipedia.orgwikidoc.org The most notable constraint is the locking of the phi (Φ) dihedral angle to a narrow range, typically around -60° to -75°. wikipedia.orgwikidoc.orgleibniz-fli.de This restriction dramatically limits the accessible conformational space for proline and residues preceding it, often disrupting regular secondary structures like α-helices and β-sheets. wikipedia.orgwikidoc.org However, this rigidity makes proline a common residue in turns. wikipedia.org

The five-membered pyrrolidine ring of proline is not planar. To alleviate internal strain, it adopts a puckered conformation. aip.org The puckering is typically described by the out-of-plane displacement of the Cβ and Cγ atoms. Two primary puckered states are preferred:

DOWN (Cγ-endo): The Cγ atom is displaced on the same side of the Cα-N-Cδ plane as the carbonyl group. aip.org

UP (Cγ-exo): The Cγ atom is displaced on the opposite side of the Cα-N-Cδ plane from the carbonyl group. aip.org

| Pucker Conformation | Description | Typical Endocyclic Torsion Angles (χ1, χ2, χ3) |

| DOWN (Cγ-endo) | Cγ on the same side as the carbonyl group | +χ1, -χ2, +χ3 |

| UP (Cγ-exo) | Cγ on the opposite side of the carbonyl group | -χ1, +χ2, -χ3 |

While most X-non-Pro peptide bonds overwhelmingly adopt the trans conformation (Ω ≈ 180°), the X-Pro peptide bond is a significant exception. wikipedia.org Due to the cyclic nature of the proline side chain, the steric hindrance between the preceding residue's side chain (X) and proline's Cδ atom is comparable in both the cis (Ω ≈ 0°) and trans conformations. cupnet.net

Consequently, the energy difference between the cis and trans isomers of an X-Pro bond is much smaller than for other peptide bonds. imrpress.com This results in a significant population of the cis isomer, with reported cis fractions ranging from 10-40% in unstrained peptides. wikidoc.org The isomerization process is slow, with an activation energy of approximately 20 kcal/mol (80 kJ/mol). wikipedia.org

The thermodynamic preference for the trans isomer is primarily enthalpic. Studies on model peptides like Ac-Gly-Pro-OMe have shown that the enthalpy difference (ΔH°) between the cis and trans isomers is around -1.27 kcal/mol, with this value being similar in both aqueous and non-polar (toluene) solvents. nih.gov The specific amino acid preceding proline (X) can influence the cis/trans ratio; aromatic residues like Phenylalanine or Tyrosine tend to slightly favor the cis isomer. wikidoc.orgresearchgate.net

| Isomer | Dihedral Angle (Ω) | Relative Stability | Key Feature |

| trans | ~180° | Generally more stable (lower enthalpy) | Less steric clash for most preceding residues. |

| cis | ~0° | Significantly populated (10-40%) | Steric hindrance is comparable to trans form. |

Conformational Restraints and Preferred Geometries Imposed by the Proline Residue

Pyrrolidine Ring Puckering and its Influence on Backbone Topology

Experimental Spectroscopic Techniques for Conformational Elucidation

Determining the three-dimensional structure of peptides in solution requires powerful analytical techniques. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a preeminent method for the conformational analysis of peptides in solution, providing insights into their dynamic and flexible nature. ias.ac.inacs.org

NMR spectroscopy is a powerful tool for studying peptide conformations at atomic resolution in solution. nih.gov For a dipeptide like Boc-NH-Val-Pro-OMe, NMR can provide detailed information on the populations of different conformational states, including the cis/trans isomerization around the Val-Pro peptide bond.

The presence of both cis and trans isomers of the X-Pro bond is readily observable in NMR spectra. Because the isomerization rate is slow on the NMR timescale (10⁻³–10⁻² s⁻¹), separate sets of resonance signals appear for the atoms of the proline residue and the neighboring residues (in this case, Val) in each isomeric form. imrpress.comresearchgate.net

Key NMR parameters used for conformational analysis include:

Chemical Shifts: The chemical shifts of proline's Cβ and Cγ atoms are particularly sensitive to the isomeric state of the peptide bond. The difference between the 13Cβ and 13Cγ chemical shifts is a reliable indicator of the Pro isomer form. imrpress.com

Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction that provides distance constraints between protons that are close in space (<5 Å). For the Val-Pro bond, a strong NOE between the α-proton of Val and the α-proton of Pro is indicative of a trans conformation, while a strong NOE between the α-proton of Val and the δ-protons of Pro signifies a cis conformation. imrpress.com

Coupling Constants (J-couplings): Vicinal proton-proton coupling constants (³J) can be used to determine dihedral angles via the Karplus relationship. beilstein-journals.org This is particularly useful for analyzing side-chain and backbone conformations.

Studies on similar peptides, such as Boc-Val-Val-Aib-Pro-Val-Val-Val-OMe, have demonstrated the utility of these NMR techniques. In that study, analysis of NH group solvent accessibility and NOEs revealed that the peptide's conformation is highly dependent on the solvent, favoring a helical structure in chloroform (B151607) and a β-turn conformation in dimethylsulfoxide. nih.gov

| NMR Parameter | Information Provided | Application to Val-Pro Bond |

| ¹H & ¹³C Chemical Shifts | Electronic environment of nuclei, isomer identification. | Distinct signals for cis and trans isomers of Val and Pro residues. imrpress.com |

| NOESY | Internuclear distances (<5 Å), conformation determination. | Val Hα - Pro Hα NOE for trans; Val Hα - Pro Hδ NOE for cis. imrpress.com |

| J-Coupling Constants | Dihedral angles (via Karplus equation). | Determination of Φ, Ψ and side-chain χ angles. beilstein-journals.org |

| Temperature Coefficients | Solvent exposure of amide protons, H-bonding. | Identifying intramolecular hydrogen bonds that stabilize folded structures. ias.ac.in |

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Analysis of Chemical Shifts, Coupling Constants, and NOEs

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the solution-state conformation of peptides. Key parameters such as chemical shifts (δ), vicinal coupling constants (³J), and Nuclear Overhauser Effects (NOEs) provide detailed insights into the local geometry and the presence of specific structural motifs.

Chemical Shifts: The chemical shifts of amide (NH) and alpha-protons (Hα) are particularly sensitive to the local electronic environment and, by extension, to the peptide's secondary structure. hw.ac.uk For instance, in proline-containing peptides, the chemical shifts of protons adjacent to the proline residue can indicate the cis or trans conformation of the Xaa-Pro peptide bond. nih.gov In many cases, the signals for both isomers are observed, allowing for their quantification. researchgate.net The NH protons involved in intramolecular hydrogen bonds are shielded from the solvent, typically resulting in downfield chemical shifts and lower temperature coefficients (dδ/dT in ppb/K), as their position is less affected by temperature changes. unifi.it

Coupling Constants: Vicinal coupling constants, particularly ³J(Hα-N), are related to the backbone dihedral angle φ through the Karplus equation. These constants can help define the conformational space occupied by the peptide backbone. researchgate.net Analysis of ³J(α-β) coupling constants for side chains, like that of valine, provides information on the rotamer populations around the χ¹ dihedral angle. nih.gov

Nuclear Overhauser Effect (NOE): NOE experiments detect protons that are close in space (typically <5 Å), providing crucial distance constraints for structure determination. In the context of this compound, NOEs between the Val NH and the Pro Hα, or between the Val Hα and the Pro Hδ protons, would be indicative of specific turn-like structures or the cis/trans nature of the Val-Pro bond. mdpi.com For example, a strong dαN(i, i+1) NOE is characteristic of an extended backbone, while dNN(i, i+1) NOEs suggest helical conformations.

Table 1: Representative ¹H NMR Parameters for Proline-Containing Peptides Note: This table presents typical data ranges and examples from various proline-containing model peptides, as specific data for this compound is not available in the cited literature.

| Parameter | Residue | Typical Chemical Shift (ppm) / Value | Conformation Indicated | Reference |

|---|---|---|---|---|

| Chemical Shift (δ) | Val NH | > 8.0 ppm | Solvent shielded, likely H-bonded | nih.gov |

| Pro Hα (trans) | ~4.4 ppm | trans X-Pro bond | nih.gov | |

| Pro Hα (cis) | ~4.6 ppm | cis X-Pro bond | nih.gov | |

| Temp. Coefficient (dδ/dT) | Amide NH | < 3 ppb/K | Intramolecularly H-bonded | nih.gov |

| Coupling Constant (J) | ³J(Hα-N) | < 6.0 Hz | Helical (α or 3₁₀) φ angle | researchgate.net |

| ³J(Hα-N) | > 8.0 Hz | Extended (β-sheet) φ angle | researchgate.net | |

| NOE | dαδ(i, i+1) | Strong | cis X-Pro bond | researchgate.net |

| dαN(i, i+1) | Strong | trans X-Pro bond, extended conformation | capes.gov.br |

¹³C NMR Spectroscopy for Probing cis-trans Isomer Ratios

Carbon-13 NMR spectroscopy is a highly effective method for investigating the cis-trans isomerization of the Xaa-Pro peptide bond. pnas.org The slow kinetics of this process on the NMR timescale allows for the observation of distinct signals for both conformers. researchgate.net The chemical shifts of the proline Cβ and Cγ carbons are particularly diagnostic of the peptide bond geometry.

In the trans isomer, the Cβ and Cγ carbons experience different steric environments compared to the cis isomer. Typically, the Cγ resonance appears significantly downfield (around 25 ppm) in the trans conformation, while the Cβ resonance is found upfield. Conversely, in the cis conformation, the Cγ signal shifts upfield (around 22 ppm) and the Cβ signal moves downfield. pnas.org The difference in chemical shifts (Δδcis-trans) for Cβ and Cγ is substantial and provides an unambiguous marker for the isomeric state. By integrating the signal intensities of the corresponding Cβ and Cγ peaks, the equilibrium ratio of the cis and trans conformers can be accurately determined. researchgate.netmdpi.com Studies have shown this ratio is sensitive to factors like the nature of the preceding residue, solvent, pH, and temperature. nih.govmdpi.com

Table 2: Characteristic ¹³C NMR Chemical Shifts (ppm) for Proline Carbons Data compiled from studies on various proline-containing peptides.

| Proline Carbon | trans Isomer (ppm) | cis Isomer (ppm) | Δδ (trans - cis) | Reference |

|---|---|---|---|---|

| Cβ | ~31.5 | ~29.5 | ~2.0 | pnas.org |

| Cγ | ~25.5 | ~22.5 | ~3.0 | pnas.org |

Infrared (IR) Spectroscopy: Amide Vibrations and Intramolecular Hydrogen Bonding Patterns

Infrared (IR) spectroscopy probes the vibrational modes of molecules and is especially useful for studying peptide conformation by analyzing the amide bands. The frequencies of the amide A (N-H stretch) and amide I (C=O stretch) bands are sensitive to the presence and strength of hydrogen bonds. nih.gov

In a non-polar solvent, a "free" N-H group (not involved in a hydrogen bond) exhibits a sharp absorption band in the 3400–3480 cm⁻¹ region. When the N-H group acts as a donor in an intramolecular hydrogen bond, such as in a β-turn or γ-turn, the bond is weakened and elongated, causing the stretching frequency to shift to a lower wavenumber, typically in the 3300–3360 cm⁻¹ range. nih.gov The appearance of bands in this lower frequency region is strong evidence for folded, hydrogen-bonded conformations. oup.com

Similarly, the amide I band, found between 1600 and 1700 cm⁻¹, is a sensitive probe of secondary structure. nih.gov Unassociated C=O groups absorb at higher frequencies (1660–1680 cm⁻¹), while those participating in hydrogen bonds absorb at lower frequencies (1620–1660 cm⁻¹). The precise frequency can help distinguish between different types of secondary structures. For example, β-turns often show a C=O stretch around 1640 cm⁻¹. uantwerpen.be

Studies on model peptides like Boc-Pro-Ile-OMe in CCl₄ have shown two N-H stretching bands, one for a free N-H and one for a hydrogen-bonded N-H, indicating an equilibrium between open and folded (C₇, γ-turn) conformations. nih.gov

Table 3: Typical IR Amide Band Frequencies and Their Structural Interpretations

| Vibrational Mode | Frequency Range (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| Amide A (N-H Stretch) | 3400 - 3480 | Free N-H group | utdallas.edu |

| 3300 - 3360 | Intramolecularly H-bonded N-H (e.g., β-turn, γ-turn) | oup.com | |

| Amide I (C=O Stretch) | 1660 - 1680 | Free peptide C=O group | nih.gov |

| 1620 - 1660 | H-bonded peptide C=O group (α-helix, β-sheet) | nih.gov | |

| ~1710 | Urethane (B1682113) (Boc) C=O group | utdallas.edu | |

| ~1740 | Ester C=O group | utdallas.edu |

Circular Dichroism (CD) Spectroscopy: Characterization of Secondary Structural Motifs

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. In the far-UV region (180–250 nm), the CD spectrum of a peptide is dominated by the amide bond chromophores, providing a distinct signature for different secondary structures. vlabs.ac.in

Proline-rich sequences often adopt a polyproline II (PPII) helix, a left-handed helix with three residues per turn, characterized by all-trans peptide bonds. The CD spectrum of a PPII helix is distinct from α-helices and β-sheets. It typically shows a strong negative band around 206 nm and a positive band of moderate intensity around 228 nm. frontiersin.orgresearchgate.net The presence of unordered or "random coil" structures can complicate the spectrum, as they also produce a strong negative band below 200 nm, but they lack the positive band near 220 nm. nih.govnih.gov Therefore, the positive peak at ~228 nm is considered a key spectroscopic feature for identifying PPII content. frontiersin.orgnih.gov

For peptides like this compound, which are too short to form stable, extended helices, the CD spectrum reflects an average of the conformational ensemble present in solution. The presence of β-turns, another common motif for proline-containing peptides, also gives rise to characteristic CD spectra. For example, a type II β-turn often exhibits a weak positive band near 220 nm and a stronger negative band near 200 nm, which can be difficult to distinguish from a PPII signal in short peptides. nih.gov

Table 4: Characteristic Far-UV CD Maxima for Peptide Secondary Structures

| Secondary Structure | Positive Maxima (nm) | Negative Maxima (nm) | Reference |

|---|---|---|---|

| α-Helix | ~192 | ~208, ~222 | vlabs.ac.in |

| β-Sheet | ~195 | ~217 | vlabs.ac.in |

| Polyproline II (PPII) | ~228 | ~206 | frontiersin.orgresearchgate.net |

| Disordered/Unordered | None or weak ~217 | ~198 | nih.gov |

Ion Mobility-Mass Spectrometry (IM-MS) for Gas-Phase Conformation Analysis

Ion Mobility-Mass Spectrometry (IM-MS) is an analytical technique that separates gas-phase ions based on their size and shape (defined by their rotationally averaged collision cross-section, CCS) as well as their mass-to-charge ratio. koreascience.kr This method is uniquely suited for studying peptide conformations in a solvent-free environment, providing a glimpse into their intrinsic structural preferences. indiana.edu

For proline-containing peptides, IM-MS has proven to be a powerful tool for resolving multiple coexisting conformers. ohiolink.edu It is widely accepted that the presence of multiple peaks in the ion mobility spectrum for a single peptide is often a signature of cis-trans proline isomerization. koreascience.krresearchgate.net The different isomers have distinct three-dimensional shapes, leading to different drift times through the mobility cell and thus different CCS values.

However, research has also shown that multiple conformations detected by IM-MS are not always due to cis-trans isomerism. rsc.org Other stable gas-phase conformers, differing in their hydrogen-bonding networks or side-chain orientations, can also have distinct CCS values. Therefore, the assignment of IM-MS features to specific structures often requires the aid of theoretical calculations, where the CCS of computationally generated conformers are compared with experimental values. researchgate.netrsc.org

X-ray Crystallography of Model Proline-Containing Peptides for Solid-State Structures

X-ray crystallography provides high-resolution information about the conformation of molecules in the solid state, offering a definitive picture of preferred structures and intermolecular interactions in the crystal lattice. While a crystal structure of this compound is not specifically reported in the literature reviewed, numerous studies on closely related model peptides have established key structural principles.

Proline residues are frequently found at the (i+1) position of β-turns, a common type of reverse turn that redirects the polypeptide chain. The constrained φ dihedral angle of proline (~ -60°) makes it an excellent residue for nucleating this fold. researchgate.net For example, the crystal structure of Piv-Pro-Gly-NHMe reveals a classic type II β-turn stabilized by a 4→1 intramolecular hydrogen bond. psu.edu

Computational Methodologies for Conformational Landscape Exploration

Computational methods are indispensable for exploring the complex conformational energy landscapes of flexible molecules like peptides. tdx.cat Techniques such as molecular dynamics (MD) simulations and quantum chemical calculations complement experimental data by providing atomic-level detail and characterizing transient or low-population states that are difficult to observe directly.

For proline-containing peptides, a major computational challenge is the high energy barrier for cis-trans isomerization, which occurs on a timescale of seconds and is often inaccessible to conventional MD simulations. frontiersin.orgnih.gov To overcome this, enhanced sampling techniques like adaptively biased molecular dynamics (ABMD) or Gaussian accelerated molecular dynamics (GaMD) have been employed. nih.govpnas.org These methods accelerate the isomerization process, allowing for the robust calculation of the relative free energies of the cis and trans states and the exploration of the full conformational ensemble.

Ab initio and Density Functional Theory (DFT) calculations are used to accurately determine the geometries and relative energies of different conformers. researchgate.net These calculations are crucial for interpreting experimental spectra. For example, by calculating the theoretical IR or CD spectra for a set of low-energy conformers, a direct comparison with experimental results can be made, enabling the assignment of specific spectral features to distinct structures. uantwerpen.be This synergy between computation and experiment is essential for building a comprehensive model of peptide conformation. rsc.org

Molecular Mechanics (MM) and Development of Force Fields for Proline-Containing Systems

Molecular mechanics (MM) provides a computationally efficient method to explore the conformational space of molecules by representing them as a collection of atoms interacting through a potential energy function, commonly known as a force field. tdx.cat These force fields are composed of terms that describe bonded (bond stretching, angle bending, dihedral angles) and non-bonded (van der Waals and electrostatic) interactions. wustl.edu

The accuracy of MM simulations heavily relies on the quality of the force field parameters. For proline-containing peptides, the parameterization of the dihedral angles, particularly the omega (ω) angle of the peptide bond and the chi (χ) angles of the proline ring, is crucial. aip.orgresearchgate.net Several widely used force fields, such as AMBER, CHARMM, and OPLS, have been specifically refined to better model proline-containing systems. wustl.eduresearchgate.netosti.govnih.gov

The development of these force fields involves fitting parameters to reproduce experimental data and high-level quantum mechanical calculations. nih.gov For instance, the torsional potentials for the φ and ψ backbone dihedral angles are often adjusted to match the energy profiles calculated using methods like Hartree-Fock or Density Functional Theory (DFT). wustl.edu A significant challenge in force field development for proline peptides is accurately capturing the small energy difference between the cis and trans conformations of the X-Pro peptide bond, which is often on the order of a few kcal/mol. nih.gov

The table below illustrates typical components of a molecular mechanics force field and highlights the terms that are particularly important for proline-containing peptides.

| Interaction Term | Description | Relevance to Proline-Containing Peptides |

| Bond Stretching | Represents the energy required to stretch or compress a bond from its equilibrium length. | Standard term, generally well-described by harmonic potentials. |

| Angle Bending | Represents the energy required to bend an angle from its equilibrium value. | The geometry of the pyrrolidine ring imposes specific constraints on bond angles. |

| Dihedral Torsion | Describes the energy barrier associated with rotation around a bond. | Crucial for the φ, ψ, and ω backbone angles, as well as the χ angles of the proline ring. Accurate parameters are needed to model the cis-trans isomerization of the Val-Pro peptide bond in this compound. nih.gov |

| van der Waals | Accounts for short-range repulsive and long-range attractive forces between non-bonded atoms. | Important for determining the overall shape and packing of the peptide. |

| Electrostatic | Describes the Coulombic interactions between atomic partial charges. | Influences intramolecular hydrogen bonding and interactions with the solvent. |

| Improper Dihedrals | Used to maintain planarity or chirality. | Ensures the planarity of the peptide bond and the correct stereochemistry of the chiral centers. |

| CMAP Corrections | Grid-based energy correction maps applied to φ/ψ dihedral angles to improve the representation of the protein backbone conformational energy surface. | Introduced in some force fields like CHARMM and more recently in AMBER to refine the backbone dihedral angle distributions. sjtu.edu.cnresearchgate.net |

Molecular Dynamics (MD) Simulations: Sampling Conformational Space

Molecular dynamics (MD) simulations build upon molecular mechanics by integrating Newton's equations of motion for the atoms in a system over time, thereby providing a dynamic view of molecular conformations. researchgate.net For a peptide like this compound, MD simulations can reveal how the molecule explores its conformational landscape, including the transitions between different stable and metastable states.

A primary challenge in MD simulations of proline-containing peptides is the high energy barrier for the cis-trans isomerization of the proline peptide bond, which can be on the order of 20 kcal/mol. nih.gov This makes the spontaneous observation of isomerization events in conventional MD simulations computationally expensive, as they occur on a timescale of seconds, while simulations are often limited to microseconds or less. biorxiv.org

To overcome the limitations of conventional MD, various enhanced sampling techniques have been developed. These methods accelerate the exploration of the conformational space by modifying the potential energy surface or by running multiple simulations in parallel.

One such technique is Accelerated Molecular Dynamics (aMD) , which adds a non-negative boost potential to the system when the potential energy is below a certain threshold. This effectively lowers the energy barriers between conformational states, allowing for more frequent transitions. nih.gov

Another powerful method is Gaussian Accelerated Molecular Dynamics (GaMD) , an extension of aMD where the boost potential follows a Gaussian distribution. This approach provides a smoother potential energy surface and allows for the recovery of the original free energy landscape through reweighting techniques. nih.govbiorxiv.org Studies have shown that GaMD, sometimes combined with a lowered potential energy barrier for the peptide bond dihedral, can effectively sample the cis and trans states of proline residues on a microsecond timescale. nih.govbiorxiv.org

Other enhanced sampling methods applicable to proline-containing peptides include Metadynamics and Replica Exchange Molecular Dynamics (REMD). Metadynamics involves adding a history-dependent bias to the system to discourage it from revisiting previously explored conformations. nih.gov REMD, on the other hand, simulates multiple replicas of the system at different temperatures, allowing for the exchange of conformations between replicas to overcome energy barriers.

The following table summarizes some enhanced sampling techniques and their application to proline-containing peptides.

| Technique | Principle | Application to Proline Peptides |

| Accelerated Molecular Dynamics (aMD) | Adds a boost potential to lower energy barriers. | Can accelerate the cis-trans isomerization of the proline peptide bond. nih.gov |

| Gaussian Accelerated Molecular Dynamics (GaMD) | Uses a Gaussian-distributed boost potential for smoother energy surfaces. | Has been successfully used to sample cis and trans conformers of proline-rich peptides. nih.govbiorxiv.org |

| Metadynamics | Adds a history-dependent bias to explore new conformations. | Effective in mapping the free energy landscape of proline isomerization. nih.gov |

| Replica Exchange Molecular Dynamics (REMD) | Simulates multiple replicas at different temperatures to cross energy barriers. | Useful for exploring a wide range of conformations, including those involving proline puckering and peptide bond isomerization. |

Quantum Chemical Calculations (e.g., DFT, ab initio Methods) for Energetic Landscapes

Quantum chemical (QC) calculations provide a more accurate description of the electronic structure and energetics of molecules compared to molecular mechanics. Methods like Density Functional Theory (DFT) and ab initio calculations (such as Møller-Plesset perturbation theory, MP2) are used to obtain detailed information about the potential energy surface of a molecule. tdx.catajol.info

For a dipeptide like this compound, QC methods can be used to:

Calculate the relative energies of different conformers with high accuracy.

Determine the energy barriers for conformational transitions, such as the cis-trans isomerization of the Val-Pro peptide bond.

Provide reference data for the parameterization of molecular mechanics force fields. nih.gov

DFT calculations, for example, have been employed to study the conformational preferences of dipeptides, revealing the subtle interplay of steric and electronic effects that govern their structure. ajol.inforsc.org These calculations can be performed in the gas phase or with the inclusion of solvent effects through implicit models like the Polarizable Continuum Model (PCM), which is crucial for accurately describing the behavior of peptides in solution. biorxiv.orgnih.gov

Energy minimization is a computational technique used to find the coordinates of a molecule that correspond to a local or global minimum on the potential energy surface. Starting from an initial guess structure, the geometry is optimized until the forces on the atoms are close to zero. This process is essential for identifying the stable conformers of a peptide like this compound.

By performing energy minimization starting from various initial conformations (e.g., with the Val-Pro peptide bond in either the cis or trans state, and different proline ring puckering), it is possible to map out the low-energy regions of the conformational landscape. The relative energies of these minimized structures provide an estimate of their populations at thermal equilibrium.

For proline-containing dipeptides, energy minimization studies have shown that the trans conformation of the X-Pro peptide bond is generally more stable than the cis conformation, but the energy difference is small enough that a significant population of the cis isomer can exist. nih.gov The solvent environment can also influence the relative stability of different conformers. nih.gov

The table below presents hypothetical relative energies for different conformers of a Val-Pro dipeptide fragment, based on typical values found in the literature for similar systems. These values illustrate the kind of data obtained from energy minimization studies.

| Conformer | Proline Peptide Bond | Proline Ring Pucker | Relative Energy (kcal/mol) - Gas Phase (Hypothetical) | Relative Energy (kcal/mol) - Aqueous (Hypothetical) |

| 1 | trans | Cγ-endo (Down) | 0.00 | 0.00 |

| 2 | trans | Cγ-exo (Up) | 0.5 - 1.5 | 0.2 - 1.0 |

| 3 | cis | Cγ-endo (Down) | 2.0 - 4.0 | 1.5 - 3.0 |

| 4 | cis | Cγ-exo (Up) | 2.5 - 5.0 | 2.0 - 4.0 |

Note: These values are illustrative and the actual energies for this compound would require specific calculations.

Role of Boc Nh Val Pro Ome As a Building Block in Complex Peptide and Peptidomimetic Synthesis

Strategic Integration of Dipeptide Units into Longer Peptide Sequences

The use of pre-formed dipeptide units like Boc-NH-Val-Pro-OMe is a cornerstone of modern peptide synthesis, offering significant advantages over the stepwise addition of single amino acids. This approach, often employed in solution-phase synthesis, can enhance efficiency, simplify purification processes, and, crucially, minimize the risk of racemization at the C-terminal of the activated amino acid during coupling.

A prime example of this strategy is the total synthesis of cherimolacyclopeptide G, a natural cyclic octapeptide. In this synthesis, the complex octapeptide structure was disconnected into four distinct dipeptide units, one of which was Boc-Val-Pro-OMe. jove.com These dipeptide building blocks were synthesized by coupling the respective Boc-protected amino acids with amino acid methyl ester hydrochlorides using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). jove.com Once formed, Boc-Val-Pro-OMe was selectively deprotected at its N-terminus (by removing the Boc group with an acid like trifluoroacetic acid, TFA) or at its C-terminus (by hydrolyzing the methyl ester) before being coupled to other dipeptide fragments to form a larger tetrapeptide, Boc-Gly-Ala-Val-Pro-OMe. anaspec.comjove.com This methodical integration of dipeptide segments demonstrates how this compound serves as a reliable module for constructing longer, well-defined peptide sequences.

| Synthesis Strategy | Building Block | Key Steps | Resulting Fragment | Reference |

| Solution-Phase Synthesis | Boc-Val-Pro-OMe | 1. Synthesis of dipeptide via DCC coupling. 2. Selective deprotection of N- or C-terminus. 3. Coupling with another deprotected dipeptide. | Tetrapeptide (Boc-Gly-Ala-Val-Pro-OMe) | jove.com |

Dipeptide Coupling Strategies in Segment Condensation Approaches

Segment condensation, the coupling of two larger peptide fragments, is a powerful strategy for synthesizing large peptides and proteins. The use of dipeptide units like this compound is integral to this approach. The Val-Pro linkage itself is particularly interesting due to its resistance to cleavage by certain peptidases and its propensity to adopt specific secondary structures.

In the synthesis of cherimolacyclopeptide G, after the formation of two distinct tetrapeptide fragments (Boc-Gly-Ala-Val-Pro-OMe and Boc-Ile-Tyr-Ala-Pro-OMe), a segment condensation was performed. jove.com This involved the deprotection of the carboxyl-terminal of one tetrapeptide and the amino-terminal of the other, followed by their coupling to create the full linear octapeptide chain. jove.com The success of this step relies on efficient coupling reagents and conditions that can overcome the steric hindrance often associated with large peptide fragments.

Various coupling reagents have been evaluated for such challenging couplings. While classic reagents like DCC are common, newer systems are continually developed to improve yields and suppress side reactions. jove.comyoutube.com For instance, benziodoxole-based reagents have been shown to effectively mediate the synthesis of sterically hindered dipeptides, including Boc-L-Val-L-Pro-OMe, with high yields. youtube.com Similarly, phosphonium (B103445) and aminium salts such as PyBOP have proven effective in difficult couplings involving sterically demanding and racemization-prone residues. thieme-connect.com The choice of coupling strategy is critical, especially when dealing with fragments ending in sterically hindered residues like valine, to ensure high fidelity of the final peptide sequence.

| Coupling Reagent System | Application Example | Noteworthy Features | Reference |

| Dicyclohexylcarbodiimide (DCC) | Synthesis of Boc-Val-Pro-OMe unit for cherimolacyclopeptide G | Standard, widely used coupling agent. | jove.com |

| IBA-OBz / (4-MeOC6H4)3P | Synthesis of Boc-L-Val-L-Pro-OMe | Hypervalent iodine(III) reagent, effective for sterically hindered amino acids. | youtube.com |

| PyBOP / PyCloP / PyBroP | Coupling of sterically hindered dipeptides | Phosphonium/aminium salts that can afford good yields with low racemization. | thieme-connect.com |

Applications in the Rational Design and Synthesis of Peptide Analogues and Mimetics

This compound is not just a passive building block but an active contributor to the final conformation and function of synthetic peptides. Its inherent structural properties are exploited in the rational design of molecules that mimic or improve upon natural peptide structures.

The proline residue is well-known for its role as a "helix breaker" and a potent inducer of β-turns and β-hairpins, which are critical secondary structures for molecular recognition and biological activity. msu.eduoup.com The rigid five-membered ring of proline restricts the conformational freedom around the peptide backbone, introducing a kink or bend. msu.edu The sequence Val-Pro is particularly effective in nucleating these turns.

Research into designed peptide hairpins frequently utilizes (D)Pro-Xxx or Val-Pro sequences at the turn position to stabilize the structure. nih.govresearchgate.net For example, conformational studies on peptides containing a Val-Pro-Gly-Glu motif have confirmed the presence of a β-turn structure. researchgate.net By incorporating the this compound dipeptide, chemists can pre-program a specific turn into a synthetic peptide sequence. This is a key strategy in designing peptidomimetics that can replicate the folded structure of a protein's active site, a common approach in drug design. oup.comnih.gov The synthesis of conformationally constrained analogues of the α-MSH hormone, for instance, focused on its active C-terminal sequence Lys-Pro-Val, highlighting the therapeutic interest in Pro-Val containing motifs. oup.com

The modular nature of this compound allows for its incorporation into "hybrid" peptides, which contain both natural and non-natural amino acids. This strategy is used to enhance properties like stability against enzymatic degradation, bioavailability, and structural diversity. nih.gov

For instance, fragment condensation strategies are used to create hybrid peptides containing α- and β-amino acid residues. nih.govacs.org A tetrapeptide acid like Boc-Val-Ala-Phe-Aib-OH (where Aib is the non-natural α-aminoisobutyric acid) can be coupled to another fragment containing β-amino acids. nih.gov Similarly, a Boc-Val-Pro-OMe unit could be readily integrated into such a synthetic scheme to create a novel hybrid foldamer. The incorporation of non-proteinogenic residues like Aib into a sequence containing a Val-Pro segment has been shown to influence the stereochemistry and conformational stability of the resulting peptide. helsinki.fi

Furthermore, Boc-protected amino acids and dipeptides are frequently conjugated to non-peptidic scaffolds, such as thiazoles or piperazines, to create novel bioactive molecules. nih.govmdpi.com This approach combines the recognition properties of amino acids with the pharmacological profiles of other chemical entities. The synthesis of these conjugates often involves standard peptide coupling methods, where a building block like Boc-NH-Val-Pro-OH (the saponified form of the title compound) could be readily employed. nih.gov

Development of Turn-Inducing Motifs and Constrained Structures

Contributions to Chemical Libraries and Modular Synthesis in Medicinal Chemistry Research

In modern medicinal chemistry, the generation of chemical libraries containing thousands to millions of diverse compounds is a key strategy for drug discovery. nih.gov this compound is an ideal building block for the modular synthesis of peptide and peptidomimetic libraries due to its defined structure and convenient protecting groups.

Combinatorial chemistry techniques, particularly solid-phase peptide synthesis (SPPS), allow for the rapid assembly of vast numbers of different peptide sequences. jove.comnih.gov Dipeptide libraries, specifically, are valuable as they offer greater structural diversity than single amino acids while remaining simple enough to allow for easy identification of active compounds. anaspec.com The "split-and-pool" synthesis method, for example, enables the exponential generation of unique sequences on resin beads. wikipedia.org

The use of pre-formed, protected dipeptide building blocks in these high-throughput syntheses can streamline the process and introduce specific structural motifs across the library. iucr.orgiris-biotech.de A conformationally defined unit like this compound can be used as a single module in a modular synthesis workflow, allowing for the creation of a focused library of compounds all containing a potential β-turn motif. chimia.ch This approach is central to discovering new lead compounds for "difficult" targets like protein-protein interactions, where mimicking secondary structures is essential for activity. nih.govuzh.ch The development of libraries of macrocyclic compounds, for instance, often relies on the modular assembly of building blocks, a process for which this compound is well-suited. chimia.chnih.gov

Compound Reference Table

| Abbreviation / Trivial Name | Full Chemical Name |

| This compound | N-tert-butoxycarbonyl-L-valyl-L-proline methyl ester |

| Boc | tert-butoxycarbonyl |

| OMe | methyl ester |

| DCC | Dicyclohexylcarbodiimide |

| TFA | Trifluoroacetic acid |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) |

| Aib | α-aminoisobutyric acid |

| α-MSH | alpha-Melanocyte-stimulating hormone |

Enzymatic Recognition and Interaction Mechanisms of Val Pro Containing Peptides

Substrate Specificity and Recognition Principles of Peptidases (e.g., Dipeptidyl Peptidase IV, DPPIV)

Dipeptidyl Peptidase IV (DPP-IV), also known as CD26, is a serine exopeptidase that demonstrates a pronounced specificity for cleaving dipeptides from the N-terminus of polypeptides where the penultimate residue (P1 position) is Proline (Pro) or, to a lesser extent, Alanine (Ala). csic.escambridge.orgoatext.com The enzyme's preference extends to the P2 position, where it favors hydrophobic amino acids like Valine (Val). csic.es While the side-chain of the N-terminal residue points towards a large cavity (S2) in the enzyme, leading to a degree of flexibility, hydrophobic residues are preferentially recognized. csic.es Following hydrophobic residues, the enzyme shows a preference for basic, neutral, or polar neutral residues, with acidic residues being the least favorable substrates. csic.es

The structure of the peptide substrate is paramount. A free N-terminus is a prerequisite for the enzyme to cleave the dipeptide unit. csic.es The sequence of the peptide, rather than just its amino acid composition, dictates its interaction with DPP-IV. cambridge.org For instance, while some dipeptides exhibit inhibitory activity, their reverse sequences may be inactive. cambridge.org Tripeptides with a penultimate proline, such as Diprotin A (Ile-Pro-Ile) and Diprotin B (Val-Pro-Leu), have been shown to be substrates for DPP-IV, and any apparent competitive inhibition is a kinetic artifact of their substrate-like structure. nih.govtandfonline.com

Studies have shown that DPP-IV can sequentially cleave dipeptides from the N-terminus of some substrates. nih.gov However, its activity can be influenced by the surrounding amino acid sequence. For example, peptides with Proline or Hydroxyproline at the P1' position (the residue following the cleavage site) are not cleaved. cambridge.org

Molecular Determinants Governing Enzyme-Substrate Binding and Orientation

The binding of Val-Pro containing peptides to DPP-IV is a highly specific process governed by a combination of molecular interactions within the enzyme's active site. The active site itself is located in a large cavity formed between the α/β-hydrolase domain and an 8-bladed β-propeller domain. atlasgeneticsoncology.orgpnas.org

Key determinants for substrate recognition include:

The S1 Subsite: This hydrophobic pocket accommodates the Proline residue at the P1 position. mdpi.com The unique cyclic structure of proline fits optimally within this pocket, contributing to the enzyme's high specificity. mdpi.com

The S2 Subsite: This subsite interacts with the N-terminal residue (P2 position), in this case, Valine. The hydrophobic nature of Valine is favored in this pocket. nih.gov

N-terminal Recognition Site: A critical interaction occurs between the positively charged N-terminus of the peptide substrate and a double Glutamic acid (Glu-Glu) motif within the enzyme. mdpi.comnih.gov This interaction is a distinguishing feature of DPP-IV as an aminopeptidase. pnas.org

Computational docking studies have revealed that peptides can be accommodated within the binding pocket of DPP-IV, with interactions occurring through both the main-chain and side-chains of the peptide. acs.org The length of the peptide can also influence binding and inhibitory activity, with some studies suggesting that longer peptides may exhibit enhanced activity due to additional interactions with the enzyme. acs.org

Mechanistic Studies of Proteolytic Cleavage at the Val-Pro Sequence

The cleavage of the peptide bond following the Val-Pro sequence by DPP-IV is a catalytic process characteristic of serine proteases. The catalytic triad, composed of Serine (Ser630), Aspartic acid (Asp708), and Histidine (His740), is central to this mechanism. atlasgeneticsoncology.org

The proposed mechanism involves the following key steps:

Substrate Binding: The Val-Pro peptide binds to the active site, with the Proline residue occupying the S1 pocket and the Valine residue in the S2 pocket. The N-terminus interacts with the Glu-Glu motif. mdpi.comnih.gov

Nucleophilic Attack: The hydroxyl group of the catalytic Serine (Ser630) performs a nucleophilic attack on the carbonyl carbon of the peptide bond between Proline and the adjacent amino acid. pnas.org This is facilitated by the Histidine (His740) residue, which acts as a general base, abstracting a proton from the Serine.

Formation of the Tetrahedral Intermediate: This attack results in the formation of a transient, unstable tetrahedral intermediate. The negative charge on the carbonyl oxygen is stabilized by an "oxyanion hole," a region of the active site that forms hydrogen bonds with this oxygen. pnas.org

Acyl-Enzyme Intermediate: The tetrahedral intermediate collapses, leading to the cleavage of the peptide bond. The N-terminal portion of the substrate (the dipeptide) is released, while the C-terminal portion remains covalently attached to the Serine residue, forming an acyl-enzyme intermediate.

Deacylation: A water molecule, activated by the Histidine residue (now acting as a general acid), attacks the acyl-enzyme intermediate. This leads to the formation of another tetrahedral intermediate, which then collapses to release the C-terminal portion of the substrate and regenerate the free enzyme.

Studies using substrate analogs have provided insights into this mechanism. For instance, the structure of DPP-IV in complex with diprotin A, a slow-turnover substrate, revealed the substrate trapped in the tetrahedral intermediate state, confirming the proposed catalytic steps. nih.gov

Kinetic Analysis of Enzymatic Turnover for Val-Pro Substrates

The efficiency of DPP-IV in cleaving Val-Pro containing substrates can be quantified through kinetic analysis. The Michaelis-Menten model is often used to determine key kinetic parameters, such as the Michaelis constant (Km) and the catalytic rate constant (kcat). conicet.gov.ar

Km (Michaelis Constant): This parameter reflects the affinity of the enzyme for the substrate. A lower Km value indicates a higher affinity.

kcat (Catalytic Rate Constant or Turnover Number): This represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate.

Kinetic studies have been performed using various synthetic substrates, often with a chromogenic or fluorogenic leaving group attached to the C-terminus of the dipeptide to facilitate the measurement of enzyme activity. oatext.comportlandpress.com For example, substrates like Gly-Pro-p-nitroanilide are commonly used. conicet.gov.ar

Research has shown that tripeptides with the sequence Val-Pro-Xaa (where Xaa is another amino acid) can act as DPP-IV inhibitors, and their inhibitory potency (often expressed as IC50 or Ki values) is influenced by the nature of the C-terminal amino acid. researchgate.net For instance, peptides like Val-Pro-Val (VPV) and Val-Pro-Ile (VPI) have demonstrated significant inhibitory activity against human DPP-IV. researchgate.net

Interactive Data Table of Kinetic Parameters for DPP-IV Substrates and Inhibitors:

| Compound | Type | IC50 (µM) | Ki (µM) | Km (mM) | Vmax (µmol/min/L) | Notes |

|---|---|---|---|---|---|---|

| Val-Pro-Val (VPV) | Inhibitor | 20.2 | 10.8 | Shows high inhibitory activity. researchgate.net | ||

| Val-Pro-Ile (VPI) | Inhibitor | 22.2 | 11.3 | Demonstrates strong resistance to degradation by hDPP-IV. researchgate.net | ||

| Ile-Pro-Ile (Diprotin A) | Substrate/Inhibitor | 3.9 | A potent inhibitor, also acts as a substrate. tandfonline.comfrontiersin.org | |||

| Val-Pro-Leu (Diprotin B) | Substrate/Inhibitor | Also known to be a substrate for DPP-IV. nih.govtandfonline.com |

Note: IC50 is the half-maximal inhibitory concentration. Ki is the inhibition constant. Km is the Michaelis constant. Vmax is the maximum reaction rate. The values presented are from specific studies and may vary depending on experimental conditions.

The stability of these peptides in the presence of DPP-IV is also a critical factor. Peptides with lower Ki and IC50 values have been observed to exhibit slower degradation, suggesting that higher affinity and resistance to cleavage contribute to their inhibitory potential. researchgate.net This interplay between binding, catalysis, and stability is fundamental to understanding the biological activity of Val-Pro containing peptides.

Advanced Research Perspectives and Future Directions in Boc Nh Val Pro Ome Research

Innovation in Protecting Group Chemistry for Dipeptide Synthesis

The synthesis of dipeptides like Boc-NH-Val-Pro-OMe relies heavily on protecting group strategies to ensure regioselectivity and prevent unwanted side reactions. openaccessjournals.com The tert-butyloxycarbonyl (Boc) group is a widely used N-terminal protecting group, but the quest for more efficient and sustainable synthetic methods drives innovation in this field. msu.edu

Future research is focused on developing novel protecting groups with enhanced orthogonality and specialized cleavage conditions. This allows for the synthesis of more complex and branched peptides where multiple protecting groups need to be selectively removed. csic.es "Safety-catch" protecting groups, for instance, are stable under various conditions but can be activated for removal by a specific chemical transformation. mdpi.comiris-biotech.de The 4-(methylsulfinyl)benzyl (Msib) group is one such example; it is stable to both acids and bases but becomes acid-labile after reduction of the sulfoxide (B87167) to a thioether. mdpi.com

Another area of innovation is the development of environmentally friendly protecting groups and synthetic protocols. rsc.org This includes the use of water-compatible protecting groups like 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc), which enables peptide synthesis in aqueous media, minimizing the reliance on hazardous organic solvents. rsc.org

| Protecting Group Type | Example(s) | Key Features | Reference |

| Acid-Labile | Boc, Trt | Cleaved by acids like TFA. | msu.eduiris-biotech.de |

| Base-Labile | Fmoc | Cleaved by bases like piperidine. | csic.es |

| Safety-Catch | Msib, Msbh | Stable until activated by a specific chemical reaction, then cleaved under conditions it was previously stable to. | csic.esmdpi.comiris-biotech.de |

| Water-Compatible | Smoc | Enables synthesis in aqueous solutions, promoting green chemistry. | rsc.org |

High-Throughput Synthesis and Screening Methodologies for Dipeptide Derivatives

To explore the vast chemical space of dipeptide derivatives for applications in drug discovery and materials science, high-throughput synthesis and screening (HTS) methodologies are indispensable. rhhz.netcreative-peptides.com These techniques enable the rapid generation and evaluation of large libraries of compounds. creative-peptides.com

HTS platforms often utilize microtiter plates in 96, 384, or even 1536-well formats for miniaturized and parallel synthesis and screening. creative-peptides.com For dipeptide libraries, this can involve the automated coupling of various amino acid building blocks to a solid support. openaccessjournals.com The subsequent screening can assess properties like antibacterial activity or binding affinity to a specific biological target. acs.orgplos.org For instance, a high-throughput methodology was successfully used to generate and screen a library of 1,716 analogues of the cyclic peptide antibiotic tyrocidine A, leading to the discovery of derivatives with improved therapeutic indices. acs.org

The identification of active compounds from these large libraries is often achieved through techniques like partial Edman degradation combined with mass spectrometry. acs.org Furthermore, the Biolog Phenotype MicroArray technology has been employed to screen the utilization of hundreds of dipeptides by microorganisms, providing insights into the substrate specificity of peptide transporters. plos.orgnih.gov

Development of Novel Spectroscopic Probes for Real-Time Conformational Dynamics

Understanding the conformational dynamics of dipeptides is crucial, as their three-dimensional structure dictates their biological activity. acs.org Novel spectroscopic probes are being developed to monitor these dynamics in real-time. Fluorescence spectroscopy is a powerful, non-destructive tool for studying protein and peptide conformational changes. nih.gov The intrinsic fluorescence of amino acids like tryptophan can be used, or extrinsic fluorescent probes can be incorporated into the peptide structure. nih.gov

Time-resolved fluorescence spectroscopy can monitor interactions and motions on the picosecond to nanosecond timescale, which is faster than most conformational transitions, allowing for the study of fast protein dynamics. nih.gov Ultrafast spectroscopy, combined with photoswitchable elements like azobenzene (B91143) derivatives incorporated into a peptide backbone, allows for the real-time observation of conformational relaxations on the subnanosecond timescale. pnas.org

Infrared (IR) spectroscopy, particularly two-dimensional IR (2D-IR), is another powerful technique for probing peptide structure and dynamics. mdpi.com The amide I band in the IR spectrum is particularly sensitive to the peptide's secondary structure. rsc.org While monitoring specific peptide fragments in real-time often requires isotopic labeling, which can be complex and costly, new machine learning-based approaches are being developed to predict and interpret IR spectra without the need for labeling. nih.gov

| Spectroscopic Technique | Information Gained | Key Advantages | Reference |

| Fluorescence Spectroscopy | Conformational changes, folding, assembly, and interactions. | Non-destructive, can monitor dynamics in real-time. | nih.gov |

| Time-Resolved Fluorescence | Fast protein dynamics (picosecond to nanosecond). | Captures rapid conformational events. | nih.gov |

| Ultrafast Spectroscopy with Photoswitches | Real-time observation of subnanosecond conformational relaxation. | Allows for triggering and observing specific structural changes. | pnas.org |

| 2D-IR Spectroscopy | Secondary structure, hydrogen bonding, and conformational states. | Provides detailed structural information and dynamics. | mdpi.com |

Integration of Computational and Experimental Paradigms for Rational Design

The rational design of dipeptides with specific properties is greatly enhanced by the integration of computational and experimental methods. researchgate.netfrontiersin.org Computational tools like molecular dynamics (MD) simulations, virtual screening, and machine learning can explore vast sequence and conformational spaces that are inaccessible to purely experimental approaches. researchgate.netunits.it

Molecular docking and MD simulations can predict the binding affinity and mode of interaction between a dipeptide and its target protein. acs.org This information can then guide the experimental synthesis and testing of the most promising candidates. For example, a computational procedure has been developed to determine the conformation of dipeptides using a combination of theoretical and experimental spin-spin coupling constants (SSCCs), Karplus equations, and quantum chemistry methods. acs.org

Machine learning models are increasingly being used to predict molecular properties and guide the design of novel peptides. frontiersin.orgacs.org These models can be trained on large datasets of known peptide structures and activities to identify key features for binding or a specific function. frontiersin.org This synergy between computation and experimentation accelerates the discovery and optimization of new dipeptide-based therapeutics and materials. researchgate.net

Elucidating the Role of Val-Pro Dipeptides in Peptide Folding and Protein Structure Formation

This dipeptide sequence is often found at the N-terminus of helices, where it can act as a helix initiator. nih.gov The rigid nature of the Proline ring helps to nucleate the helical fold. The Val-Pro sequence can also be part of β-turns, which are crucial for the compact folding of globular proteins. nih.gov

In the context of protein-protein interactions, the Val-Pro motif can be a key recognition element. For example, dipeptides like Val-Pro show inhibitory activity against dipeptidyl peptidase 4 (DPP4), an enzyme involved in glucose metabolism. kyoto-u.ac.jp Understanding the precise conformational preferences of the Val-Pro unit within larger peptides and proteins is therefore essential for elucidating their biological function and for the design of peptidomimetics that can modulate these interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.